molecular formula C2H7BF4O B1627088 Methoxymethane;trifluoroborane;hydrofluoride CAS No. 67969-83-9

Methoxymethane;trifluoroborane;hydrofluoride

Cat. No.: B1627088
CAS No.: 67969-83-9
M. Wt: 133.88 g/mol
InChI Key: ROVHHTLFIJTTKB-UHFFFAOYSA-N
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Description

Methoxymethane;trifluoroborane;hydrofluoride, also known as tetrafluoroboric acid dimethyl ether complex, is a chemical compound with significant applications in various fields. This compound is a complex formed between methoxymethane (dimethyl ether), trifluoroborane (boron trifluoride), and hydrofluoride. It is known for its unique chemical properties and reactivity, making it valuable in both industrial and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methoxymethane;trifluoroborane;hydrofluoride involves the reaction of methoxymethane with trifluoroborane in the presence of hydrofluoride. This reaction typically occurs under controlled conditions to ensure the formation of the desired complex. The process involves the following steps:

    Methoxymethane and Trifluoroborane Reaction: Methoxymethane is reacted with trifluoroborane in a suitable solvent.

    Addition of Hydrofluoride: Hydrofluoride is then added to the reaction mixture to form the complex.

    Purification: The resulting complex is purified through distillation or crystallization to obtain the final product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high production rates .

Chemical Reactions Analysis

Types of Reactions

Methoxymethane;trifluoroborane;hydrofluoride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in substitution reactions where one of its components is replaced by another chemical group.

    Complex Formation: It can form complexes with other chemical species, enhancing its reactivity and stability.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Lewis Bases: Such as amines and phosphines, which can react with the boron center.

    Solvents: Including ethers and hydrocarbons, which provide a suitable medium for the reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products often include substituted boron compounds and various organic derivatives .

Scientific Research Applications

Methoxymethane;trifluoroborane;hydrofluoride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methoxymethane;trifluoroborane;hydrofluoride involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to form stable complexes with various chemical species, facilitating a range of chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and the stabilization of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl Ether:

    Boron Trifluoride: A strong Lewis acid used in various chemical reactions, but without the ether component.

    Tetrafluoroboric Acid: Contains the boron and fluoride components but lacks the methoxymethane moiety

Uniqueness

Methoxymethane;trifluoroborane;hydrofluoride is unique due to its combination of methoxymethane, trifluoroborane, and hydrofluoride, which imparts distinct chemical properties and reactivity. This combination allows it to participate in a broader range of reactions and applications compared to its individual components.

Properties

IUPAC Name

methoxymethane;trifluoroborane;hydrofluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O.BF3.FH/c1-3-2;2-1(3)4;/h1-2H3;;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVHHTLFIJTTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.COC.F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7BF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67969-83-9
Record name Borate(1-), tetrafluoro-, hydrogen, compd. with 1,1'-oxybis[methane] (1:1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydrogen tetrafluoroborate(1-), compound with methyl ether (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.786
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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